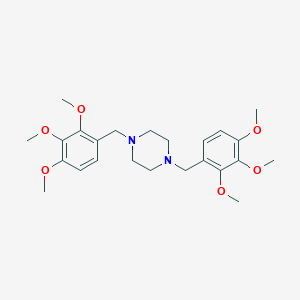

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Description

Contextualization within Piperazine-Derived Chemical Entities

The foundational structure of this compound is the piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.govresearchgate.net Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs with diverse pharmacological activities. nih.govresearchgate.netwisdomlib.orgnih.gov The versatility of the piperazine scaffold allows for the attachment of various substituent groups to its nitrogen atoms, leading to a vast library of compounds with different therapeutic applications. researchgate.netnih.gov

The specific compound, 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, is a symmetrically disubstituted piperazine. It features two 2,3,4-trimethoxybenzyl groups attached to the nitrogen atoms of the piperazine core. This substitution pattern significantly influences its chemical properties and its role in research.

Table 1: Key Characteristics of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1257-19-8 |

| Molecular Formula | C24H34N2O6 |

| Molecular Weight | 446.54 g/mol |

| Synonyms | Trimetazidine (B612337) Impurity B |

Data sourced from multiple chemical suppliers and databases. lgcstandards.comklivon.com

Significance in Pharmaceutical Chemistry and Impurity Research

The primary significance of this compound in pharmaceutical chemistry lies in its classification as a process-related impurity of the anti-anginal drug, Trimetazidine. lgcstandards.comsynzeal.compharmaffiliates.comcleanchemlab.com Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a monosubstituted piperazine derivative. sigmaaldrich.comgoogle.comscbt.com The presence of impurities in pharmaceutical products is a critical concern as they can potentially affect the efficacy and safety of the final drug product. jocpr.com

Regulatory bodies worldwide mandate strict control over the impurity profile of APIs. jocpr.com Consequently, the identification, synthesis, and characterization of potential impurities like this compound are crucial aspects of drug development and manufacturing. cleanchemlab.com Research in this area focuses on developing analytical methods for the detection and quantification of this impurity to ensure the quality and purity of Trimetazidine. jocpr.com

The synthesis of this compound is often undertaken to create a reference standard. This standard is then used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) to validate methods for impurity profiling in Trimetazidine drug substances and products. jocpr.com One documented synthesis method involves the reaction of 2,3,4-trimethoxybenzaldehyde (B140358) with piperazine under specific conditions. jocpr.com

The study of such impurities provides valuable insights into the reaction mechanisms and potential side reactions that can occur during the synthesis of the main API. This knowledge is instrumental in optimizing manufacturing processes to minimize the formation of unwanted by-products.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O6/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4/h7-10H,11-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYPCHFFOGTJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386830 | |

| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257-19-8 | |

| Record name | 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS((2,3,4-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4K7E3V8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Research

Direct Synthetic Routes to 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

The primary route for the intentional synthesis of this compound involves the direct reaction of its constituent building blocks.

Conventional Condensation Reactions

A conventional and straightforward method for synthesizing this compound is through the condensation reaction between 2,3,4-trimethoxybenzaldehyde (B140358) and piperazine (B1678402). jocpr.com This process typically involves a reductive amination reaction where two molecules of the aldehyde react with the two secondary amine groups of the piperazine ring.

One documented procedure involves charging a reaction vessel with formic acid, followed by the addition of 2,3,4-trimethoxybenzaldehyde and then piperazine at room temperature. jocpr.com The reaction mixture is then heated to a high temperature, typically around 110-115°C, for an extended period, such as 14 hours, to ensure the completion of the reaction. jocpr.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). jocpr.com Following the reaction, the mixture is cooled and quenched in ice water. The pH is then adjusted to a basic range (e.g., 9-9.5) to precipitate the crude product, which can be further purified by recrystallization from a solvent like methanol. jocpr.com

Table 1: Example of Conventional Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | 2,3,4-trimethoxybenzaldehyde, Piperazine |

| Solvent/Reagent | Formic Acid |

| Reaction Temperature | 110-115 °C |

| Reaction Time | 14 hours |

Formation as a By-product in the Synthesis of Related Compounds

The formation of this compound is a significant concern in the synthesis of the related pharmaceutical compound, 1-(2,3,4-trimethoxybenzyl)piperazine, commonly known as Trimetazidine (B612337). justia.comgoogle.com

Mechanisms of By-product Generation in Trimetazidine Synthesis

In the synthesis of Trimetazidine, which involves the reaction of one mole of 2,3,4-trimethoxybenzaldehyde with one mole of piperazine, the formation of the disubstituted by-product, this compound, can occur. justia.comgoogle.com This happens when a second molecule of 2,3,4-trimethoxybenzaldehyde reacts with the remaining secondary amine on the piperazine ring of the newly formed Trimetazidine molecule. The reaction conditions, particularly the molar ratio of the reactants, play a crucial role in the prevalence of this by-product.

Strategies for Minimizing By-product Formation

To favor the formation of the desired monosubstituted product (Trimetazidine) and minimize the formation of the disubstituted by-product, several strategies can be employed. A key approach is to use a molar excess of piperazine relative to 2,3,4-trimethoxybenzaldehyde. justia.comgoogle.com Ratios ranging from 1:2 to 1:4 of aldehyde to piperazine have been reported to be effective. justia.comgoogle.com

Another critical strategy is the controlled and gradual addition of the 2,3,4-trimethoxybenzaldehyde to the piperazine solution, which is maintained at an elevated temperature (e.g., 80-85°C). google.com This method helps to maintain a low concentration of the aldehyde in the reaction mixture at any given time, thereby reducing the statistical probability of a second aldehyde molecule reacting with the already formed Trimetazidine. google.com

Optimization of Synthetic Conditions for Targeted Yields and Purity

Optimizing the synthesis of this compound, or conversely, minimizing its formation during Trimetazidine synthesis, requires careful control of reaction parameters.

For the synthesis of Trimetazidine with high purity, the reaction can be carried out via catalytic hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C). google.com The temperature is a critical parameter, with a range of 80-85°C being identified as optimal for the gradual addition method. google.com The use of catalytic amounts of acetic acid has also been shown to improve the yield. google.com

Purification techniques are essential to isolate the desired product from any unreacted starting materials and by-products. As mentioned, for this compound, purification involves precipitation and recrystallization. jocpr.com The purity of the final compound is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance (P-NMR). jocpr.com

Table 2: Key Optimization Parameters in Trimetazidine Synthesis to Minimize By-product

| Parameter | Strategy | Rationale |

|---|---|---|

| Reactant Ratio | Use of excess piperazine (e.g., 1:2 to 1:4 aldehyde:piperazine) | Increases the likelihood of aldehyde reacting with piperazine rather than Trimetazidine. justia.comgoogle.com |

| Reactant Addition | Gradual addition of 2,3,4-trimethoxybenzaldehyde | Maintains a low concentration of the aldehyde, suppressing the second substitution. google.com |

| Temperature | 80-85 °C for gradual addition method | Optimizes reaction rate while controlling by-product formation. google.com |

Scalability Considerations for Research and Industrial Application

The synthesis methods for Trimetazidine, and by extension the control of its by-product this compound, have been developed with industrial applications in mind. justia.comgoogle.comgoogle.com The use of commercially available starting materials like 2,3,4-trimethoxybenzaldehyde and piperazine is a key advantage. justia.comgoogle.com

The process involving the gradual addition of the aldehyde has been highlighted as a method that can be implemented on an industrial scale. google.com This approach is crucial for large-scale production where maintaining high purity and yield is economically vital. The ability to remove excess piperazine after the reaction by precipitation and filtration further adds to the industrial feasibility of the process. justia.com The choice of solvents, such as low molecular weight alcohols or methyl tert-butyl ether, also reflects considerations for industrial-scale synthesis. justia.comgoogle.com

Role and Significance in Pharmaceutical Context

Classification as a Process-Related Impurity (e.g., Trimetazidine (B612337) Impurity B)

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine is formally recognized as Trimetazidine Impurity B by the European Pharmacopoeia (EP). synzeal.comtlcstandards.com It is classified as a process-related impurity, meaning it is formed during the manufacturing process of Trimetazidine. jocpr.comresearchgate.net The synthesis of Trimetazidine, which is 1-(2,3,4-trimethoxybenzyl)piperazine, involves the reaction of 2,3,4-trimethoxybenzaldehyde (B140358) with piperazine (B1678402). jocpr.comgoogle.comgoogle.com The formation of the impurity, this compound, is an undesirable side reaction where the piperazine ring reacts with two molecules of the benzaldehyde (B42025) derivative instead of one. google.com This can be influenced by factors such as the stoichiometry of the reactants and other reaction conditions. google.com

Impact on Active Pharmaceutical Ingredient (API) Quality, Safety, and Efficacy

The presence of even trace amounts of impurities like this compound is a critical concern in pharmaceutical manufacturing because it can directly impact the quality, safety, and efficacy (QSE) of the final drug product. jocpr.comwordpress.com The presence of unintended chemicals can diminish the pharmacological effectiveness of the API or, in some cases, introduce harmful effects that could be teratogenic, mutagenic, or carcinogenic. jocpr.comwordpress.com While this specific impurity's toxicological profile is not the focus here, one study has suggested that this compound may possess its own biological activity, including inotropic properties that increase the force of heart muscle contraction. biosynth.com This underscores the necessity for strict control, as impurities with pharmacological activity can alter the intended therapeutic effect of the API. Therefore, rigorous impurity profiling is an essential and ever-increasing practice in the pharmaceutical industry to ensure patient safety and product integrity. jocpr.comwordpress.com

Regulatory Frameworks and Guidelines for Impurity Control and Profiling in Pharmaceutical Development

To ensure the safety and quality of pharmaceuticals, stringent regulatory frameworks govern the control of impurities. pharmaffiliates.com Leading international bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines. pharmaffiliates.comclearsynth.com

These guidelines mandate that pharmaceutical manufacturers identify, quantify, and control impurities in both drug substances and drug products. gmpinsiders.com The European Pharmacopoeia also provides specific monographs and general chapters for the control of impurities. europa.eu Acceptance criteria for impurities are set based on these regulations, taking into account toxicological data and the therapeutic dose of the drug. gmpinsiders.com

Table 2: Key International Guidelines for Impurity Control

| Guideline | Focus Area | Description |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the content and qualification of impurities in new, chemically synthesized drug substances. gmpinsiders.comeuropa.eu |

| ICH Q3B(R2) | Impurities in New Drug Products | Focuses on impurities arising from degradation of the drug substance or from reactions with excipients or packaging. gmpinsiders.comeuropa.eu |

| ICH Q3C(R8) | Residual Solvents | Sets limits for volatile organic chemicals used in the manufacturing process. gmpinsiders.comeuropa.eu |

| ICH M7 | Mutagenic Impurities | Assesses and controls DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu |

Development and Application of this compound as an Impurity Reference Standard

The precise control and monitoring of this compound in Trimetazidine production is facilitated by its use as a certified impurity reference standard. jocpr.comsynzeal.com Scientists have developed specific synthesis methods to produce this compound in a highly pure form (e.g., 99.76% purity) for this express purpose. jocpr.comjocpr.com

These reference standards are indispensable tools in pharmaceutical quality control. pharmaffiliates.com They are used for:

Identification: Confirming the presence of the impurity in batches of the API.

Quantification: Accurately measuring the level of the impurity to ensure it does not exceed the established safety limits. clearsynth.com

Method Development and Validation: Developing and validating the analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for routine quality control testing of Trimetazidine. jocpr.comsynzeal.comsynzeal.com

Specialized suppliers provide this reference material, often manufactured under rigorous ISO standards, complete with a detailed Certificate of Analysis to ensure its suitability for regulatory purposes. lgcstandards.com

Biological Activities and Pharmacological Investigations

Direct Pharmacological Actions of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Research has indicated that this compound exhibits a range of direct pharmacological effects on cardiac tissue. These actions primarily revolve around its influence on myocardial contractility, cardiac rhythm, and cellular protection against oxidative damage.

Inotropic Properties and Myocardial Contractility Modulation

This compound has been identified as a compound with inotropic properties, meaning it can alter the force of muscular contractions. Specifically, it is reported to exert a positive inotropic effect, thereby increasing the force of the heart's contractions. The underlying mechanism for this action is believed to be its ability to increase intracellular calcium levels within the cardiomyocytes. Elevated intracellular calcium is a key determinant of myocardial contractility.

While the positive inotropic effects are noted, detailed quantitative data on the dose-dependent increase in myocardial contractility from available research is limited.

Potential in Anti-arrhythmic Research

Studies have explored the potential of piperazine (B1678402) derivatives in the management of cardiac arrhythmias. nih.gov this compound has been investigated for its anti-arrhythmic properties, with some findings suggesting its potential utility in conditions such as ventricular fibrillation. nih.gov The anti-arrhythmic effects of piperazine derivatives are often linked to their ability to modulate ion channels within the cardiac cells, although the precise mechanism for this specific compound requires further elucidation. nih.gov

Antioxidant Activity and Protection Against Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, plays a significant role in cardiovascular diseases. This compound has demonstrated antioxidant activity, specifically in protecting against lipid peroxidation. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage. The ability of this compound to inhibit lipid peroxidation suggests a cardioprotective effect by mitigating oxidative damage.

Comparative Pharmacological Analysis with Structurally Related Compounds

To better understand the pharmacological profile of this compound, a comparative analysis with its monosubstituted analog, 1-(2,3,4-trimethoxybenzyl)piperazine, also known as trimetazidine (B612337), is insightful.

Insights from Monosubstituted Analogs (e.g., 1-(2,3,4-trimethoxybenzyl)piperazine / Trimetazidine as an anti-ischemic agent)

Trimetazidine is a well-established anti-ischemic agent used in the treatment of angina pectoris. nih.gov Its primary mechanism of action differs significantly from the direct inotropic effects observed with its bis-substituted counterpart. Trimetazidine acts as a metabolic modulator. nih.gov

Under ischemic conditions, the heart's energy production shifts from the more oxygen-efficient glucose oxidation to fatty acid oxidation. Trimetazidine inhibits the enzyme long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the fatty acid β-oxidation pathway. This inhibition effectively shifts the myocardial energy metabolism back towards glucose oxidation. This metabolic switch is beneficial as glucose oxidation requires less oxygen to produce the same amount of ATP, thereby improving the heart's efficiency during periods of reduced oxygen supply. This mechanism helps to reduce intracellular acidosis and prevent the intracellular calcium accumulation that contributes to ischemic injury. nih.gov

The following table provides a comparative summary of the pharmacological actions of this compound and Trimetazidine.

| Feature | This compound | 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine) |

| Primary Cardiac Effect | Positive Inotropic | Anti-ischemic (Metabolic Modulator) |

| Myocardial Contractility | Increases | No direct effect; improves function under ischemia |

| Intracellular Calcium | Increases | Helps prevent overload during ischemia |

| Mechanism of Action | Direct modulation of calcium levels | Inhibition of fatty acid oxidation |

| Antioxidant Activity | Protection against lipid peroxidation | Reduces oxidative stress secondary to ischemia |

This comparative analysis highlights the distinct pharmacological profiles of these two structurally related piperazine derivatives. While this compound appears to act directly on the contractile machinery of the heart, trimetazidine exerts its therapeutic effect through the metabolic modulation of cardiac cells.

Broader Biological Spectrum of Piperazine Scaffolds

The piperazine ring is a recurring motif in a multitude of pharmacologically active agents, demonstrating a versatile biological profile that includes anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net

Anti-inflammatory Properties: The piperazine nucleus is a key component in the design of novel anti-inflammatory agents. chemicalbook.com For instance, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) has demonstrated significant anti-inflammatory effects by reducing paw edema and pleurisy induced by carrageenan. chembk.com This effect was associated with a decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. chembk.com

Antimicrobial Properties: A range of piperazine derivatives have been synthesized and evaluated for their antimicrobial potential. daum.netscribd.com These compounds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. daum.netscribd.com The antimicrobial efficacy can be influenced by the nature of the substituents on the piperazine ring. researchgate.net For example, certain N-alkyl and N-aryl piperazine derivatives have exhibited significant antibacterial activity. daum.net

Anticancer Properties: The piperazine scaffold is considered an attractive framework for the development of new anticancer drugs, with several FDA-approved anticancer agents containing this heterocyclic ring. researchgate.net Arylpiperazine derivatives, in particular, have been a focus of cancer research due to their cytotoxic effects against various cancer cell lines. The anticancer activity of these compounds is often linked to their ability to interact with multiple molecular targets implicated in the development and progression of cancer.

Table 1: Examples of Biological Activities of Various Piperazine Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings | References |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Anti-inflammatory | Reduced carrageenan-induced paw edema and pleurisy; decreased TNF-α and IL-1β levels. | chembk.com |

| N-Alkyl and N-Aryl Piperazine Derivatives | Antimicrobial | Showed significant activity against various bacterial strains. | daum.net |

| Arylpiperazine Derivatives | Anticancer | Exhibited cytotoxic effects against multiple cancer cell lines. | |

| Piperazine-1,2,3-triazole Scaffolds | Anticancer, Antimicrobial | Compounds 7i and 7a showed good anticancer activity; compound 7x displayed notable antimicrobial activity. |

Studies on Bis-(2,3,4-trimethoxybenzyl)Alkanediamines and Their Cardiotropic Activity

Research into compounds structurally related to this compound, such as bis-(2,3,4-trimethoxybenzyl)alkanediamines, provides valuable comparative insights. A study on a series of these alkanediamines revealed that they possess both anti-ischemic and antiarrhythmic activities. It was noted that replacing the central nitrogen atom of a triazaalkane linker with a carbon atom and varying the length of the linker still preserved the cardiotropic effects. Among the synthesized compounds, ALM-844 (N1,N5-bis(2,3,4-trimethoxybenzyl)pentane-1,5-diamine dihydrochloride) and ALM-851 (N1,N3-bis(2,3,4-trimethoxybenzyl)propane-1,4-diamine dihydrochloride) were identified as the most active.

Mechanistic Elucidation of Biological Effects

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its potential development as a therapeutic agent. While direct mechanistic studies on this specific compound are limited, the broader piperazine literature offers a framework for potential modes of action.

Investigation of Molecular Target Interactions

The proposed inotropic effect of 1,4-BTMP is thought to be mediated by an increase in intracellular calcium levels. biosynth.com This suggests a potential interaction with calcium channels or other proteins involved in calcium homeostasis within cardiac cells. The inhibition of creatine (B1669601) kinase is another identified molecular interaction, which could contribute to its cardioprotective effects by preserving cellular energy metabolism during ischemic events. biosynth.com

In the broader context of piperazine derivatives, a wide range of molecular targets have been identified, particularly in cancer research. These include:

Receptor Tyrosine Kinases: Some piperazine-chalcone hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.

Carbonic Anhydrases: Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been investigated for their ability to target carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancers.

Signaling Proteins: A novel piperazine derivative was found to inhibit multiple cancer signaling pathways, including PI3K-AKT and Src family kinases.

Table 2: Investigated Molecular Targets of Piperazine Derivatives

| Piperazine Derivative Class | Molecular Target | Therapeutic Area | References |

| This compound | Intracellular Calcium Levels, Creatine Kinase | Cardiology | biosynth.com |

| Piperazine-chalcone hybrids | VEGFR-2 | Oncology | |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Oncology | |

| Novel piperazine derivative | PI3K-AKT, Src family kinases, BCR-ABL | Oncology |

Cellular Pathway Modulations

The modulation of cellular pathways is a direct consequence of molecular target interactions. For this compound, the increase in intracellular calcium would directly impact the excitation-contraction coupling pathway in cardiomyocytes, leading to the observed inotropic effect. biosynth.com Its ability to reduce lipid peroxidation suggests an interference with oxidative stress pathways. biosynth.com

Studies on other piperazine compounds have revealed their capacity to modulate various cellular pathways:

Apoptosis: A novel piperazine compound was shown to induce caspase-dependent apoptosis in cancer cells. This involves the activation of a cascade of enzymes that lead to programmed cell death.

Cell Cycle Arrest: Some arylpiperazine derivatives have been shown to inhibit the proliferation of cancer cells by causing cell cycle arrest, for example, at the G2/M phase.

Inflammatory Pathways: As mentioned earlier, piperazine derivatives can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β. chembk.com

Epithelial Permeability: Certain piperazine derivatives have been found to enhance epithelial cell monolayer permeability by increasing myosin-mediated contraction and disrupting cell-cell adhesion structures.

Structure Activity Relationships Sar and Medicinal Chemistry

Elucidation of Key Structural Determinants for Biological Activity in 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

The specific arrangement of the dual trimethoxybenzyl groups on the piperazine (B1678402) ring is fundamental to the compound's activity. Both the symmetrical bis-substitution and the electronic and steric properties of the substituted benzyl (B1604629) rings play critical roles.

The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov Its two nitrogen atoms provide sites for substitution, which can significantly influence pharmacokinetic and pharmacodynamic properties. nih.gov The N,N'-bis-substituted pattern, as seen in this compound, is a deliberate design choice often employed to enhance potency or modulate selectivity towards biological targets. nih.gov

The presence of two large benzyl groups on opposite nitrogens (positions 1 and 4) imparts a degree of rigidity and a defined three-dimensional geometry to the molecule. This symmetrical arrangement can facilitate specific binding interactions with a biological target, potentially allowing the molecule to span a larger binding pocket or interact with two distinct domains simultaneously. The extensive biological activity reported for various N,N'-bis-substituted piperazine molecules has prompted further research into designing novel compounds with this structural feature for a range of therapeutic applications. nih.gov

The 2,3,4-trimethoxybenzyl groups are the primary contributors to the compound's specific pharmacological profile. The benzyl group itself provides a lipophilic component, while the three methoxy (B1213986) (-OCH3) substituents on each aromatic ring are crucial modulators of activity.

The number and position of these methoxy groups influence several key factors:

Electronic Effects: Methoxy groups are electron-donating, which can affect the reactivity and binding interactions of the aromatic ring.

Lipophilicity: The addition of methoxy groups generally increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and the blood-brain barrier.

Derivatives of 1-(2,3,4-trimethoxybenzyl)piperazine have been investigated for their potential as cerebral vasodilator agents, indicating that this specific moiety is associated with activity in the cardiovascular system. nih.govsigmaaldrich.com The specific 2,3,4-substitution pattern creates a unique electronic and steric profile compared to other arrangements, such as the more commonly studied 3,4,5-trimethoxy pattern. nih.gov

Comparative SAR Analysis Across Piperazine Derivatives

To fully appreciate the structural nuances of this compound, it is essential to compare it with related analogues, specifically focusing on the number of substituents and the positioning of the methoxy groups.

| Compound Type | Example Compound | Key Structural Feature | Functional Consequences |

| Mono-Substituted | 1-(2,3,4-Trimethoxybenzyl)piperazine | One benzyl group, one free secondary amine on the piperazine ring. | Acts as a cerebral vasodilator. nih.gov The free amine provides a site for further modification or interaction. |

| Bis-Substituted | 1,4-Bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine | Symmetrical substitution with two heterocyclic moieties. | The bis-substitution is explored for creating confined structures for evaluating antimicrobial activities. nih.gov |

| Bis-Substituted | 1-(6,6-bis(4-fluorophenyl)hexyl)-4-(3,4,5-trimethoxybenzyl)piperazine | Asymmetrical substitution with two different large lipophilic groups. | High potency as an N-type calcium channel blocker with excellent selectivity. nih.govresearchgate.net |

| Bis-Substituted | Bis(heteroaryl)piperazines (BHAPs) | Symmetrical or asymmetrical substitution with heteroaryl rings. | Act as reverse transcriptase inhibitors; substitution pattern influences metabolic stability. nih.gov |

As the table illustrates, moving from a mono- to a bis-substituted pattern often represents a shift from a basic scaffold to a more complex agent designed for higher potency or specific multi-target interactions. In one study, replacing a flexible linker with the more rigid piperazine ring was found to be essential for whole-cell antimycobacterial activity. nih.gov This underscores the importance of the piperazine core in orienting the substituents correctly for biological effect.

The isomeric position of the methoxy groups on the aromatic ring is a subtle but powerful modulator of activity. Different substitution patterns alter the electronic distribution and steric hindrance of the ring, which can dramatically affect binding affinity and selectivity.

| Substitution Pattern | Example Compound Class | Impact on Activity/Selectivity |

| 2,3,4-Trimethoxy | 1-(2,3,4-Trimethoxybenzyl)piperazine derivatives | Associated with cerebral vasodilator activity. nih.gov |

| 3,4,5-Trimethoxy | 1-(...)-4-(3,4,5-trimethoxybenzyl)piperazine derivatives | Maintained high potency for N-type calcium channel blockade while possessing excellent selectivity over hERG and L-type channels. nih.govresearchgate.net |

| 3,4,5-Trimethoxy | 3,4,5-Trimethoxybenzoyl hydrazones | This substitution pattern, inspired by mescaline, was explored for its potential to increase blood-brain barrier penetration. beilstein-journals.orgresearchgate.net |

Research on N-type calcium channel blockers demonstrated that a compound featuring a 3,4,5-trimethoxybenzyl group maintained high potency while gaining significant selectivity against off-target ion channels. nih.govresearchgate.net Similarly, studies on trimethoxybenzoyl hydrazones have explored the 3,4,5- pattern for its potential pharmacological benefits. beilstein-journals.org This comparative data suggests that the 2,3,4- pattern of the titular compound likely confers a distinct pharmacological profile compared to its 3,4,5- isomer, and that modifying this pattern is a key strategy for optimizing activity and selectivity.

Rational Design Principles for Modulating Bioactivity and Selectivity

The rational design of new bioactive molecules based on the this compound scaffold involves several key principles derived from SAR studies. mdpi.com

Core Modification: While the piperazine ring is often crucial, it can be replaced with other cyclic amines (e.g., piperidine) to alter basicity, conformational flexibility, and receptor interaction. acs.org However, such changes can have drastic effects, as replacing the rigid piperazine with a flexible linker was shown to abolish whole-cell activity in certain antimycobacterial agents. nih.gov

Symmetry vs. Asymmetry: The symmetrical nature of this compound can be broken. Introducing two different substituents on the piperazine nitrogens (asymmetrical bis-substitution) can lead to agents with dual modes of action or improved selectivity for a single target by optimizing interactions within a non-symmetrical binding site. nih.govresearchgate.net

Aromatic Ring Substitution: The trimethoxybenzyl rings are prime targets for modification.

Isomeric Position: Shifting the methoxy groups (e.g., from 2,3,4- to 3,4,5-) can fine-tune selectivity and potency, as seen in the N-type calcium channel blockers. nih.govresearchgate.net

Substituent Nature: Replacing methoxy groups with other substituents (e.g., halogens, alkyl groups) can alter lipophilicity and electronic properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles and target affinity. mdpi.com

Molecular Hybridization: This approach involves combining the key pharmacophoric elements of this compound with other known active scaffolds. nih.gov This can create novel hybrid molecules with potentially enhanced or entirely new biological activities.

By systematically applying these principles, medicinal chemists can navigate the complex chemical space around this compound to develop derivatives with improved therapeutic characteristics.

Strategies for Piperazine Nitrogen Derivatization

The two nitrogen atoms in the piperazine ring provide opportunities for extensive derivatization to modulate biological activity. researchgate.netnih.gov The introduction of various substituents at these positions can influence properties such as receptor binding, solubility, and metabolic stability.

Research into 1,4-disubstituted piperazines has demonstrated that a wide array of functional groups can be appended to the nitrogen atoms to achieve desired biological effects. For example, in the development of anti-HIV-1 agents, researchers synthesized a series of 1,4-disubstituted piperazine derivatives where one nitrogen was attached to a benzyl group and the other was functionalized with different moieties. This approach allowed for the exploration of how different substituents impact potency against the virus. nih.gov Similarly, another study focused on creating novel benzamides by functionalizing one piperazine nitrogen with a methyl group and linking the other to a substituted benzoyl group, leading to compounds with notable antibacterial activity. tandfonline.com

These examples underscore a common strategy in medicinal chemistry: maintaining a core pharmacophore on one nitrogen while systematically varying the substituent on the second nitrogen to fine-tune activity. The fundamental activity of piperazine-containing compounds is often attributed to the substitutions at the 1,4-positions. researchgate.net

Table 1: Examples of Piperazine Nitrogen Derivatization and Resulting Biological Activity

| N1-Substituent | N4-Substituent | Resulting Biological Activity |

|---|---|---|

| Benzyl-type group | N-(4-Fluoro-benzyl) | Potent anti-HIV-1 activity. nih.gov |

| 4-(4-methyl-piperazin-1-ylmethyl)benzoyl | N-Aryl/Alkyl amines | Antibacterial activity against S. epidermidis, B. subtilis, etc. tandfonline.com |

| 3,5-Dimethoxyphenyl | 4-(trifluoromethyl)benzoyl | Antioxidative activity against H₂O₂-induced oxidative damage. nih.gov |

Modifications of the Aromatic Ring Substituents for Enhanced Activity

The 2,3,4-trimethoxybenzyl groups of this compound are critical determinants of its properties. Modifying the substituents on these aromatic rings is a key strategy for enhancing biological activity and selectivity.

Structure-activity relationship studies on related compounds consistently show that both the number and position of substituents on the aromatic ring dramatically influence efficacy. For instance, the substitution pattern of the methoxy groups is crucial; the positional isomer 1-(3,4,5-trimethoxybenzyl)piperazine (B140913) exhibits different biological characteristics compared to the 2,3,4-trimethoxy isomer (Trimetazidine).

Furthermore, replacing methoxy groups with other functionalities, such as halogens, has been a fruitful approach in drug design. In series of other piperazine-containing compounds, the introduction of fluorine or chlorine atoms onto the aromatic ring has been shown to enhance affinity for specific biological targets. nih.govnih.gov For example, in a series of 1-piperazino-3-arylindans, 6-chloro or 6-fluoro substituted derivatives displayed a preference for D1 receptors. nih.gov In other contexts, a 4-fluorobenzyl moiety has been identified as a crucial functional group for anticancer activity in piperazine-based compounds. nih.gov This highlights the principle that even subtle electronic and steric changes on the aromatic ring can lead to significant gains in potency and selectivity.

Table 2: Impact of Aromatic Ring Modifications on Biological Activity in Piperazine Derivatives

| Base Compound Series | Aromatic Ring Modification | Effect on Activity | IC₅₀ (nM) |

|---|---|---|---|

| 1-Piperazino-3-phenylindans | 6-Fluoro substitution | Increased D1 receptor affinity | 4.4 |

| 1-Piperazino-3-phenylindans | 6-Chloro substitution | Increased D1 receptor affinity | 4.8 |

| 1-(Aryl)-4-(benzoyl)piperazine-2,5-diones | 4-(Trifluoromethyl)benzoyl substitution | Potent antioxidative activity | N/A |

Analytical Chemistry and Characterization Methodologies

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine from related substances and the API itself. These techniques are fundamental for assessing the purity of synthesized batches and for quantifying the levels of this specific impurity.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods (e.g., RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, stands as a primary tool for the purity assessment and quantification of this compound. jocpr.com Method development and validation are critical to ensure that the analytical procedure is accurate, precise, and reliable. A typical HPLC method involves the use of a C18 column, which is a non-polar stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation of this compound from other components in the sample matrix. Key parameters that are often fine-tuned include the composition of the mobile phase, the pH of the aqueous buffer, the flow rate, and the column temperature. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance. For piperazine (B1678402) derivatives, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, enabling detection at low levels. jocpr.com

Method validation is performed in accordance with regulatory guidelines to establish the method's suitability for its intended purpose. This involves evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). jocpr.com For instance, a validated HPLC method for a related piperazine derivative demonstrated linearity over a concentration range of approximately 30 to 350 ppm, with a limit of detection of 30 ppm and a limit of quantification of 90 ppm. jocpr.com The precision of such methods is often confirmed by ensuring that the relative standard deviation (%RSD) for replicate injections is within acceptable limits, typically less than 2%. jocpr.com

Table 1: Illustrative HPLC Method Parameters for Piperazine Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of buffer and organic solvent (e.g., Acetonitrile, Methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10-20 µL |

Application of Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used for monitoring the progress of the synthesis of this compound. jocpr.com It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product and any byproducts. jocpr.comnih.gov

In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel 60 F254. jocpr.com The plate is then placed in a developing chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of the mobile phase is critical for achieving good separation of the different components. For piperazine derivatives, various solvent systems can be employed. The separated spots on the TLC plate are visualized under UV light (typically at 254 nm) or by using staining reagents. unodc.org The relative mobility of each compound, known as the retention factor (Rf value), helps in its identification by comparing it with the Rf value of a standard reference material. TLC is an invaluable tool for qualitative analysis and for making real-time decisions during a chemical reaction. jocpr.comnih.gov

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are paramount for the unambiguous identification and structural confirmation of this compound. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. jocpr.comnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the trimethoxybenzyl groups, the methylene (B1212753) protons of the benzyl (B1604629) groups, the protons of the piperazine ring, and the protons of the six methoxy (B1213986) groups. chemrxiv.org The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum would display distinct signals for the carbon atoms of the aromatic rings, the benzylic carbons, the carbons of the piperazine ring, and the carbons of the methoxy groups. chemrxiv.org The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.5 - 7.0 |

| Methoxy Protons (OCH₃) | 3.8 - 3.9 |

| Benzylic Protons (Ar-CH₂) | 3.4 - 3.5 |

| Piperazine Ring Protons | 2.4 - 2.6 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 155 |

| Benzylic Carbon (Ar-CH₂) | ~58 |

| Piperazine Ring Carbons | ~53 |

| Methoxy Carbons (OCH₃) | 56 - 61 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. jocpr.comnih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying compounds in complex mixtures. nih.gov

In MS analysis of this compound, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the exact molecular weight of the compound. The molecular formula of this compound is C₂₄H₃₄N₂O₆, which corresponds to a monoisotopic mass of approximately 446.24 g/mol . epa.gov

Tandem mass spectrometry (LC-MS/MS) provides even greater structural detail. mdpi.com In this technique, the molecular ion is selected and then fragmented. The resulting fragment ions are analyzed to create a fragmentation pattern that is characteristic of the molecule's structure. This fragmentation data is invaluable for confirming the identity of the compound, especially when comparing it to a reference standard. researchgate.net

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₃₄N₂O₆ |

| Monoisotopic Mass | 446.2417 g/mol |

| Expected [M+H]⁺ ion | 447.2490 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. jocpr.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of light absorbed versus the frequency, and the absorption bands correspond to the different types of vibrations within the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups it contains. These include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching vibrations for the aromatic rings, C-O stretching vibrations for the methoxy groups, and C-N stretching vibrations for the piperazine ring. jocpr.com The presence and position of these bands provide strong evidence for the compound's structure.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1475 |

| C-O Stretch (Methoxy) | 1275 - 1020 |

| C-N Stretch | 1350 - 1000 |

Advanced Analytical Approaches for Trace Impurity Profiling in Pharmaceutical Materials

The profiling of impurities in pharmaceutical materials is a critical aspect of drug development and manufacturing, essential for ensuring the safety, efficacy, and quality of the final product. biomedres.usjocpr.com Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities at levels as low as 0.1% for drug products with a daily dose of up to 2 g. ijsdr.orgnih.gov Unwanted chemicals, which can originate from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with packaging materials, can pose significant health risks, including potential carcinogenicity or mutagenicity. jocpr.comthermofisher.combiomedres.us Consequently, the development and application of highly sensitive and specific analytical methods are paramount for detecting, identifying, and quantifying these trace-level impurities. ijpsonline.com

Advanced analytical approaches, particularly hyphenated techniques that couple powerful separation methods with sophisticated spectroscopic detection, have become indispensable tools in modern pharmaceutical analysis. ijfmr.comijprajournal.com These methods provide the necessary resolution and sensitivity to analyze complex mixtures and elucidate the structures of unknown impurities, even at nanogram concentrations. ijfmr.comijfmr.com

Hyphenated Chromatographic Techniques

The combination of chromatographic separation with spectrometric detection offers unparalleled capabilities for impurity profiling. biomedres.us This approach not only separates impurities from the API and each other but also provides detailed structural information for their identification. ijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for impurity profiling, especially for non-volatile and thermally unstable compounds. biomedres.usresolvemass.ca It combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the exceptional sensitivity and specificity of mass spectrometry (MS). biomedres.usresolvemass.ca

The process involves introducing a sample into the LC system, where components are separated based on their interactions with a stationary and mobile phase. resolvemass.ca The separated components then flow into the mass spectrometer, where they are ionized and their mass-to-charge (m/z) ratios are measured, generating a unique mass spectrum for each compound. resolvemass.ca This allows for precise identification and quantification. resolvemass.ca

Key advantages of LC-MS in trace impurity analysis include:

High Sensitivity: Capable of detecting impurities at trace levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. resolvemass.canih.gov

High Specificity: Provides molecular weight and fragmentation data, which are crucial for structural elucidation and confident identification of unknown impurities. resolvemass.cachimia.ch

Versatility: A wide range of ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), allows for the analysis of diverse compounds, from polar to non-polar. ijsdr.org

Advanced LC-MS configurations, such as tandem mass spectrometry (LC-MS/MS) and two-dimensional liquid chromatography (2D-LC), further enhance analytical power. nih.govsepscience.com LC-MS/MS provides detailed structural information through controlled fragmentation of ions, while 2D-LC increases peak capacity for resolving highly complex samples. chimia.chsepscience.com For instance, a novel method using LC-MS with supersonic molecular beams (SMB) and electron ionization (EI), termed Cold EI, has been shown to facilitate the untargeted analysis and identification of unexpected impurities in APIs like ibuprofen (B1674241) by providing enhanced molecular ions that are identifiable using standard libraries like NIST. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities, such as residual solvents or certain process-related byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. thermofisher.comamericanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com In this technique, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. americanpharmaceuticalreview.commedistri.swiss The separated components are then analyzed by a mass spectrometer. medistri.swiss

GC-MS is frequently coupled with static headspace (HS) sampling (HS-GC-MS), which enhances sensitivity and reduces matrix interference by analyzing the vapor phase above the sample. europeanpharmaceuticalreview.comshimadzu.com This is particularly effective for identifying unknown volatile impurities detected during routine tests for residual solvents. shimadzu.com High-Resolution Mass Spectrometry (HRMS) coupled with GC, such as in the Q Exactive GC Orbitrap system, allows for highly confident structural elucidation of impurities through accurate mass measurements and MS/MS experiments. thermofisher.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

While MS provides invaluable data on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive structural information. ijsdr.org The hyphenation of LC with NMR (LC-NMR) allows for the direct acquisition of detailed structural data for impurities separated by the HPLC system. ijsdr.orgijfmr.com Although it is generally less sensitive than MS, LC-NMR is unparalleled in its ability to provide unambiguous structural elucidation, which is often essential for characterizing novel impurities. ijsdr.org

Interactive Data Table: Comparison of Advanced Analytical Techniques

The following table summarizes the key characteristics of the advanced analytical techniques discussed.

| Technique | Principle | Primary Application for Impurities | Key Strengths |

| LC-MS | Separates non-volatile compounds via liquid chromatography, followed by mass analysis. resolvemass.ca | Process impurities, degradation products, non-volatile compounds. chimia.ch | High sensitivity and specificity, wide applicability. resolvemass.ca |

| GC-MS | Separates volatile/semi-volatile compounds via gas chromatography, followed by mass analysis. americanpharmaceuticalreview.com | Residual solvents, volatile organic compounds (VOCs), volatile leachables. europeanpharmaceuticalreview.com | Excellent for volatile and semi-volatile analytes, high-level benchmark for substance identification. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com |

| LC-NMR | Separates compounds via liquid chromatography, followed by NMR structural analysis. ijsdr.org | Unambiguous structural elucidation of unknown impurities. ijsdr.org | Provides the most detailed structural information. ijsdr.org |

Interactive Data Table: Research Findings in Pharmaceutical Impurity Profiling

This table presents specific examples of research findings utilizing these advanced methodologies.

| Analytical Technique | Pharmaceutical Material/Impurity | Research Finding | Reference |

| EI-LC-MS-SMB | Ibuprofen and its impurities | The system enabled the untargeted analysis and identification of both expected and unexpected impurities via library matching. nih.gov | nih.gov |

| Q Exactive GC Orbitrap GC-MS/MS | Pharmaceutical starting materials | The system demonstrated high performance for both qualitative and quantitative analysis of impurities, with confident structural elucidation. thermofisher.com | thermofisher.com |

| APCI LC-MS-MS | Losartan degradation products | Successfully identified three degradation products (an aldehyde and two dimeric derivatives) at sub-0.1% levels. chimia.ch | chimia.ch |

| LCMS-2020 (SIM mode) | Atropine spiked with p-nitrophenol | Demonstrated the ability to quantify trace impurities down to a 0.5 ng/mL content, equivalent to 0.000001%. shimadzu.com | shimadzu.com |

The compound This compound is a known process-related impurity of the drug Trimetazidine (B612337), designated as Trimetazidine Impurity B. jocpr.combiosynth.comdrjcrbio.com The analytical methodologies detailed above are precisely those employed to detect, identify, and quantify such impurities in the Trimetazidine API. The use of these advanced hyphenated techniques is crucial for ensuring that the levels of this compound and other potential impurities are controlled within the strict limits set by regulatory authorities, thereby guaranteeing the quality and safety of the final pharmaceutical product. jocpr.com

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of techniques used to represent and manipulate the three-dimensional structures of molecules and simulate their behavior. These approaches are fundamental to understanding how a molecule like 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine might interact with biological systems.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target, typically a protein). The primary goal is to forecast the binding mode and affinity, often represented by a scoring function. This information is crucial for identifying potential drug targets and understanding the mechanism of action.

For piperazine-based compounds, docking studies have been instrumental. For instance, novel piperazine (B1678402) derivatives have been docked into the active sites of targets like Poly(ADP-ribose)-polymerase 1 (PARP-1) to evaluate their potential as cancer therapeutics nih.gov. In other research, piperazine compounds were evaluated as potential inhibitors for targets in COVID-19 nih.gov and as ligands for sigma receptors, which are involved in various neurological processes nih.gov. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket nih.gov.

A hypothetical docking study for this compound would involve identifying a potential protein target and using software to predict its binding affinity. The results would be presented similarly to the data in the table below, which shows representative data from studies on other piperazine derivatives.

Table 1: Representative Data from Ligand-Target Docking Studies of Piperazine Derivatives

| Target Protein | Derivative Class | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| PARP-1 | Naphthoquinone-Piperazine | -7.41 | Not Specified | nih.gov |

| Sigma Receptor 1 (S1R) | Phenylpiperazine | Not Specified (Kᵢ = 3.2 nM) | Glu172, Asp126 | nih.gov |

| 11β-HSD1 | Adamantane-Triazole-Piperazine | -8.92 | Ser170, Tyr183 | mdpi.com |

While docking provides a static snapshot of a potential binding pose, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt due to the rotation of its single bonds. MD simulations go a step further by simulating the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-receptor complex and the flexibility of the molecule.

MD simulations have been used to confirm the stability of docking poses for piperazine-based ligands. For example, simulations were performed on a promising piperazine derivative bound to the Sigma 1 Receptor (S1R) to validate the interactions observed in docking studies nih.gov. In biosynthetic studies, MD simulations helped to explain how different enzymes can produce structurally distinct diketopiperazine products by revealing differences in conformational flexibility within the enzyme's active site nih.gov. These simulations are computationally intensive but provide a deeper understanding of the molecular interactions that govern biological activity.

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations

| Parameter | Typical Value/Description | Purpose |

|---|---|---|

| Simulation Time | 100 - 1000 nanoseconds (ns) | To observe the stability and dynamics of the system over a meaningful period. |

| Software | GROMACS, AMBER, Desmond | Programs that perform the complex calculations of atomic motion. |

| Force Field | CHARMM, OPLS, AMBER | A set of parameters used to calculate the potential energy of the system. |

| Key Output Metric | Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how changes in molecular properties (descriptors) affect activity, QSAR models can predict the activity of new, untested compounds.

A study on a series of piperazine derivatives as mTORC1 inhibitors successfully used QSAR to build predictive models mdpi.com. The researchers calculated various molecular descriptors, such as electronic properties (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), physicochemical properties (e.g., molar refractivity, aqueous solubility), and topological properties (e.g., polar surface area). The resulting QSAR models showed a significant correlation between these descriptors and the compounds' inhibitory activity, allowing the researchers to design new potential inhibitors with improved potency mdpi.com.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Example | Information Provided |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons. |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

| Physicochemical | Log S (Aqueous Solubility) | Predicts how well the compound dissolves in water. |

| Topological | Polar Surface Area (PSA) | Correlates with drug transport properties, such as membrane permeability. |

In Silico Prediction of Biological Activities and Potential Toxicity

Beyond modeling interactions with a single target, computational tools can predict a wide spectrum of biological activities and potential toxicities for a given molecule. This is often part of an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. Software platforms like SwissADME, ProTox-II, and admetSAR use large databases of known compounds to predict the properties of a new molecule based on its structure mdpi.com.

Table 4: Representative In Silico ADMET Profile for a Novel Compound

| Property | Category | Predicted Outcome | Significance |

|---|---|---|---|

| Human Intestinal Absorption | Absorption | High | Indicates good potential for oral absorption. |

| Lipinski's Rule of Five | Drug-Likeness | No Violations | Suggests favorable properties for oral bioavailability. |

| CYP3A4 Substrate | Metabolism | Yes | Indicates the compound may be metabolized by a major drug-metabolizing enzyme. |

| Hepatotoxicity | Toxicity | Low Probability | Suggests a lower risk of causing liver damage. |

| Carcinogenicity | Toxicity | Predicted Negative | Suggests a lower risk of causing cancer. |

Future Research Directions and Therapeutic Potential

Further Elucidation of the Detailed Cardiotropic and Antioxidant Mechanisms of Action

Preliminary findings suggest that 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine may possess inherent pharmacological activities. Initial research has hinted at potential inotropic properties, possibly mediated through the modulation of intracellular calcium levels. nih.gov The structural similarity to compounds known to interact with calcium channels provides a rationale for this hypothesis. nih.gov Future studies should aim to meticulously delineate this mechanism, investigating its specific effects on cardiac muscle contractility and the precise molecular targets within the calcium signaling pathway.

| Research Area | Proposed Investigation | Potential Significance |

| Cardiotropic Effects | Patch-clamp studies on isolated cardiomyocytes to investigate effects on ion channels, particularly calcium channels. In vivo hemodynamic studies in animal models. | Elucidation of a potential new mechanism for cardiac modulation, independent of Trimetazidine's primary action. |

| Antioxidant Activity | In vitro antioxidant assays (e.g., DPPH, ABTS, ORAC). Cellular antioxidant assays to measure the reduction of reactive oxygen species. Studies on the expression and activity of antioxidant enzymes (e.g., SOD, CAT, GPx). | Identification of a novel antioxidant compound with potential applications in conditions associated with oxidative stress. |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The piperazine (B1678402) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. nih.gov This structural motif is known to confer favorable pharmacokinetic properties. Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by modulating pathways related to amyloid-β and tau pathology. nih.govnih.gov Given that this compound contains this key scaffold, it is conceivable that it or its derivatives could exhibit activity in the central nervous system.

Future research should, therefore, explore the potential of this compound in therapeutic areas beyond cardiovascular medicine. Screening for activity against a panel of receptors and enzymes associated with various diseases, particularly neurodegenerative and inflammatory conditions, could unveil novel therapeutic opportunities. The behavioral pharmacology of dibenzylpiperazine, a related compound, has shown it to be a behaviorally-active compound, further supporting the potential for CNS effects of such structures. nih.gov

Development of this compound as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to study and manipulate biological systems. enaminestore.com Given that this compound is a known impurity of a widely used drug, Trimetazidine (B612337), it is readily available as a reference standard for research purposes. nih.govwikipedia.orgunisi.it This accessibility, combined with its potential bioactivities, makes it a candidate for development as a chemical probe.

For instance, if its potential interaction with calcium channels is confirmed, it could be used to investigate the role of these channels in various physiological and pathological processes. Its development as a chemical probe would require thorough characterization of its selectivity and mechanism of action. The use of drug impurities as starting points for the development of such research tools is an emerging area of interest, offering a practical approach to discovering new molecular probes. nih.gov

Advanced Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing Processes

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires stringent control. premier-research.comresearchgate.net While conventional methods for impurity profiling and control are in place, the pharmaceutical industry is increasingly adopting advanced strategies, such as Process Analytical Technology (PAT). pharmasource.globalnih.govnews-medical.netwikipedia.org

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. wikipedia.org Future research in the context of this compound should focus on developing and implementing PAT tools for the real-time monitoring and control of its formation during the synthesis of Trimetazidine. This could involve the use of in-line spectroscopic techniques (e.g., NIR, Raman) and chemometric models to predict and control the levels of this impurity, leading to a more robust and efficient manufacturing process. youtube.com

| Technology | Application in Impurity Control | Potential Benefits |

| Process Analytical Technology (PAT) | Real-time monitoring of the reaction mixture during Trimetazidine synthesis to detect the formation of this compound. | Improved process understanding, reduced batch-to-batch variability, and enhanced control over impurity levels. |

| In-line Spectroscopy (NIR, Raman) | Non-destructive analysis of the reaction stream to quantify the concentration of the impurity in real-time. | Immediate feedback for process adjustments, minimizing the formation of the impurity. |

| Chemometrics | Development of predictive models based on spectroscopic data to anticipate and prevent excursions in impurity levels. | Proactive control of the manufacturing process, ensuring consistent product quality. |

Design and Synthesis of New Chemical Entities Based on the this compound Scaffold with Enhanced Bioactivity or Selectivity

The this compound molecule can serve as a valuable scaffold for the design and synthesis of new chemical entities (NCEs) with potentially enhanced or novel biological activities. jneonatalsurg.comresearchgate.net The symmetrical nature of the molecule, with two identical substituted benzyl (B1604629) groups, offers a unique starting point for creating a library of derivatives through systematic chemical modifications.

Structure-activity relationship (SAR) studies could be conducted by modifying various parts of the molecule, such as the substitution pattern on the phenyl rings or the nature of the linker to the piperazine core. For example, the synthesis and pharmacological evaluation of other piperidine (B6355638) and piperazine-substituted benzoxazole (B165842) derivatives have led to the identification of multi-target antipsychotic candidates. nih.gov Similarly, the synthesis of novel benzhydryl piperazine derivatives has been explored for anti-cancer activity. jneonatalsurg.com By applying similar medicinal chemistry strategies to the this compound scaffold, it may be possible to develop NCEs with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic Substitution : Adapt protocols from analogous bis-benzyl piperazine syntheses. For example, refluxing piperazine with 2,3,4-trimethoxybenzyl bromide in toluene using KOH as a base (similar to 1,4-Bis(2-nitrobenzyl)piperazine synthesis) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) to isolate the product. Monitor purity via TLC (hexane:ethyl acetate, 1:2) .

- Yield Optimization : Control stoichiometry (2:1 ratio of benzyl halide to piperazine), temperature (60–80°C), and reaction time (12–24 hours) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy groups at δ 3.6–3.8 ppm, aromatic protons at δ 6.5–7.2 ppm). Compare with analogous piperazine derivatives .

- FTIR : Identify C-O (methoxy, ~1250 cm⁻¹) and C-N (piperazine ring, ~1120 cm⁻¹) stretches .

- Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use X-ray diffraction to confirm the bis-benzyl geometry and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

- Data Analysis Framework :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro vs. methoxy groups) on target binding using molecular docking (e.g., TyM enzyme in ) .

- Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control variables like solubility and metabolism .

- Meta-Analysis : Cross-reference IC₅₀ values from multiple studies to identify outliers and validate trends .

Q. How does the substitution pattern on the benzyl groups influence pharmacokinetic properties such as logP and membrane permeability?

- Computational Tools :

- logP Prediction : Use SwissADME or ChemAxon to compare hydrophobicity of 2,3,4-trimethoxy vs. nitro/fluoro derivatives .

- Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to correlate methoxy substitution with BBB penetration potential .

- Experimental Data : Methoxy groups may enhance solubility (polar surface area >80 Ų) but reduce passive diffusion compared to halogenated analogs .

Q. What methodologies address solubility challenges during in vitro assays for hydrophobic piperazine derivatives?

- Formulation Strategies :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based carriers to improve aqueous solubility without cytotoxicity .

- pH Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .

- Analytical Validation : Quantify solubility via HPLC-UV (λ = 254 nm) and validate using standardized protocols like shake-flask method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products